molecular formula C20H18N4O2S2 B2564762 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 946328-37-6

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2564762
CAS No.: 946328-37-6
M. Wt: 410.51
InChI Key: CWZSBCYRZWZCKS-UHFFFAOYSA-N
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Description

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex chemical compound known for its potential applications in various scientific fields. This compound boasts a diverse array of chemical functionalities, which makes it a valuable subject of study for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one can involve several steps, starting from basic precursors:

  • Starting Materials: The synthesis often begins with quinazolinone, ethyl derivatives, and oxadiazoles.

  • Reaction Steps: Typical reactions may include nucleophilic substitutions, cyclization reactions, and sulfide bridge formations under controlled conditions.

  • Conditions: The conditions are often optimized with specific solvents like dimethyl sulfoxide or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial synthesis of this compound can be scaled up by using high-efficiency continuous flow reactors. These methods ensure consistent quality and higher yields compared to batch reactions. The scaling process involves:

  • Optimized Catalysts: Using specific catalysts to enhance reaction rates.

  • Automated Systems: Employing automated systems for precise control over reaction conditions.

  • Purification: Advanced purification techniques like chromatography and recrystallization to obtain pure compounds.

Chemical Reactions Analysis

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one undergoes a variety of chemical reactions:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Various electrophiles and nucleophiles can engage in substitution reactions with this compound, facilitated by reagents like chlorides, bromides, or even stronger acids or bases.

Major Products

The reaction products can include modified quinazolinones, ethyl derivatives with altered substituents, and rearranged oxadiazoles, depending on the nature of the reactions and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is a fascinating subject for studying reaction mechanisms and synthetic methodologies. Researchers exploit its diverse functional groups to create analogs and study their properties.

Biology

Biologically, 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is investigated for its potential as an enzyme inhibitor, targeting specific pathways in cellular processes.

Medicine

In medicine, the compound's potential therapeutic effects are explored, particularly in the treatment of cancers, infections, and inflammatory diseases. Its structure-activity relationship helps in designing potent drug candidates.

Industry

Industrially, this compound finds use in the development of advanced materials due to its stability and unique chemical properties. It's utilized in creating specialized coatings, adhesives, and high-performance polymers.

Mechanism of Action

The mechanism by which 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one exerts its effects often involves binding to specific molecular targets:

  • Molecular Targets: These may include enzymes, receptors, or DNA sequences.

  • Pathways Involved: It can modulate biochemical pathways such as signal transduction, gene expression, or metabolic routes, leading to observed biological effects.

Comparison with Similar Compounds

  • Quinazolinone derivatives.

  • 1,2,4-Oxadiazole-containing molecules.

  • Sulfide-bridged aromatic compounds.

Biological Activity

3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N4O2S2\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

This compound has a molecular weight of 410.5 g/mol and features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of quinazolinone derivatives. For instance:

  • Case Study 1 : A derivative similar to the target compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer activity .
  • Case Study 2 : Another study evaluated the effects on colon cancer cells (HT-29), where the compound induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Quinazolinones have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro assays showed that compounds derived from quinazolinones reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activities of this compound are likely attributed to:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic processes.
  • Interference with DNA Synthesis : Some derivatives have shown the ability to bind to DNA and interfere with replication.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Research Findings Summary

Biological ActivityTest SystemIC50 ValueReference
AntimicrobialVarious bacteria20 µg/mL
Anticancer (MCF-7)Breast cancer cells15 µM
Anti-inflammatoryMacrophagesN/A

Properties

IUPAC Name

3-ethyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)28-12-17-22-18(23-26-17)13-8-10-14(27-2)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZSBCYRZWZCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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